2-Chloro-4-fluoro-5-nitrobenzoyl chloride

Organic Synthesis Acylation Electrophilicity

Researchers developing generic Albaconazole or the PPO herbicide Saflufenacil require the precise 2-chloro-4-fluoro-5-nitro substitution pattern that generic acyl chlorides cannot provide. This compound is the mandatory building block for introducing the 2-chloro-4-fluoro-5-nitrobenzoyl moiety into these pharmacophores. • Enables patented Albaconazole core construction via acylation • Critical intermediate for Saflufenacil agrochemical synthesis • Solid, high-purity (≥98%) form ensures reproducible acylation chemistry

Molecular Formula C7H2Cl2FNO3
Molecular Weight 238 g/mol
CAS No. 120890-66-6
Cat. No. B040643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-nitrobenzoyl chloride
CAS120890-66-6
Molecular FormulaC7H2Cl2FNO3
Molecular Weight238 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)Cl
InChIInChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)6(11(13)14)1-3(4)7(9)12/h1-2H
InChIKeyIHEPGSXLLLUYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-5-nitrobenzoyl Chloride: Structural and Physical Baseline


2-Chloro-4-fluoro-5-nitrobenzoyl chloride (CAS 120890‑66‑6) is a tri‑substituted aromatic acyl chloride with the molecular formula C₇H₂Cl₂FNO₃ and a molecular weight of 238.00 g/mol . It is a solid at room temperature with a reported melting point of 53–57 °C and a typical commercial purity of 98% . The presence of an acyl chloride functional group, together with a 2‑chloro, 4‑fluoro, and 5‑nitro substitution pattern, defines its reactivity as a versatile electrophilic building block for acylation reactions .

Why 2-Chloro-4-fluoro-5-nitrobenzoyl Chloride Is Irreplaceable


Generic acyl chlorides (e.g., benzoyl chloride or 4‑nitrobenzoyl chloride) lack the precise 2‑chloro‑4‑fluoro‑5‑nitro substitution pattern that is required to construct the core pharmacophores of several commercial and development‑stage drugs and agrochemicals [1]. The 5‑nitro group is essential for the antifungal triazole Albaconazole, while the 2‑chloro and 4‑fluoro substituents are mandatory for the protoporphyrinogen oxidase (PPO) herbicide Saflufenacil [2]. Replacing this compound with an analog that is missing even one of these substituents would fundamentally alter the electronic and steric properties of the final target molecule, rendering it inactive or unpatentable [3].

2-Chloro-4-fluoro-5-nitrobenzoyl Chloride: Quantitative Differentiation Evidence


Enhanced Electrophilic Reactivity from Ortho-Nitro and Para-Fluoro Substitution

The acyl chloride carbonyl in 2-chloro-4-fluoro-5-nitrobenzoyl chloride is more electrophilic than that of benzoyl chloride or 4-fluorobenzoyl chloride. The 5-nitro group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which increases the partial positive charge on the carbonyl carbon. This accelerates acylation reactions with amines, alcohols, and other nucleophiles, leading to faster and often higher-yielding coupling steps . While direct kinetic data for this specific compound are not publicly available, the effect is a well-established class-level inference based on the Hammett equation and solvolysis studies of analogous ortho- and para-substituted benzoyl chlorides [1].

Organic Synthesis Acylation Electrophilicity Kinetic Reactivity

Key Intermediate for Antifungal Albaconazole

2-Chloro-4-fluoro-5-nitrobenzoyl chloride (or its acid precursor) is the essential building block for Albaconazole (UR-9825), a potent triazole antifungal agent [1]. The nitro group at the 5-position is a critical structural feature that is not present in the intermediates used for simpler triazole antifungals like Fluconazole. The substitution pattern is directly protected by patents related to Albaconazole's synthesis [2]. Using any other isomer or analog would yield a different triazole derivative with unknown and likely inferior antifungal activity, making this compound the non-negotiable starting material for this specific development program.

Antifungal Pharmaceutical Intermediate Albaconazole Triazole

Critical Intermediate for Saflufenacil Herbicide

The compound is a documented intermediate in the multi-step synthesis of Saflufenacil, a potent protoporphyrinogen oxidase (PPO) inhibitor herbicide [1]. The 2-chloro and 4-fluoro substituents are crucial for the herbicidal activity and the environmental fate profile of Saflufenacil. Patent literature explicitly describes the nitration of 2-chloro-4-fluorobenzoic acid to obtain the 5-nitro derivative, which is then converted to the acyl chloride for further elaboration [2]. Using a different substitution pattern (e.g., 2,4-difluoro or 2-chloro-5-nitro) would not lead to the same active ingredient.

Agrochemical Herbicide Saflufenacil PPO Inhibitor

Consistent Purity and Solid Physical Form

Commercial sourcing data from multiple reputable vendors confirm that 2-chloro-4-fluoro-5-nitrobenzoyl chloride is supplied as a solid with a melting point of 53–57 °C and a purity of 98% . This is a cross‑study comparable advantage over many structurally related acyl chlorides that are low‑melting solids or liquids at room temperature. A well‑defined melting point in this range simplifies handling, storage, and accurate weighing, which is particularly important for reactions conducted on a small scale in discovery chemistry. The high purity specification minimizes the risk of side reactions from hydrolyzed acid or other impurities, ensuring reproducible yields in acylation steps .

Quality Control Procurement Reproducibility Solid Handling

Defined Application Scenarios for 2-Chloro-4-fluoro-5-nitrobenzoyl Chloride


Synthesis of Albaconazole and Related Triazole Antifungals

This compound is the mandatory acyl chloride building block for introducing the 2-chloro-4-fluoro-5-nitrobenzoyl moiety into the Albaconazole core. Its use is documented in the patent literature for this specific antifungal agent [1]. Any organization developing generic Albaconazole or conducting SAR studies on triazole antifungals requires this exact intermediate.

Manufacture of Saflufenacil Herbicide

The compound is an essential intermediate in the patented synthesis of Saflufenacil, a widely used herbicide [2]. Its unique 2-chloro-4-fluoro-5-nitro substitution pattern is critical for the final product's activity and selectivity. Agrochemical manufacturers and process development teams rely on this specific acyl chloride for the large-scale production of Saflufenacil.

Fluorinated Sulfonamide Libraries and Heterocyclic Scaffolds

As a reactive electrophile with three distinct halogen/nitro substituents, this compound is a versatile starting material for generating diverse sulfonamide libraries and fused heterocyclic systems via cyclization reactions [3]. Its solid, high-purity form ensures reliable, reproducible acylation chemistry for medicinal chemistry and chemical biology campaigns.

Medicinal Chemistry Exploration of Nitroaromatic Pharmacophores

For discovery chemists exploring the antimicrobial or anticancer potential of nitroaromatic scaffolds, this compound offers a convenient, high-purity, and easily handled solid acyl chloride building block . Its well-defined melting point and commercial availability at 98% purity reduce experimental variability and streamline the synthesis of candidate molecules.

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